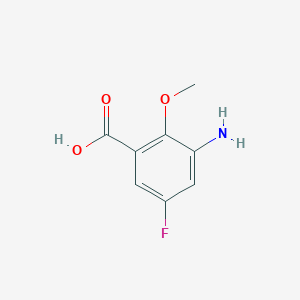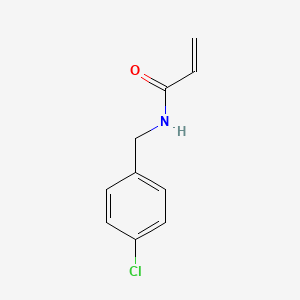
tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate
概要
説明
tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate is a chemical compound with the molecular formula C13H18INO3. This compound is notable for its use as a protecting group in organic synthesis, particularly in the protection of amines. The presence of the iodine atom in the phenoxy group adds unique reactivity to the compound, making it useful in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodophenol with 2-bromoethyl tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and an organic solvent.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting with an amine would yield an amine-substituted phenoxy compound.
科学的研究の応用
tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The iodine atom in the phenoxy group can participate in further chemical transformations, adding versatility to the compound.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate protecting group without the phenoxy and iodine functionalities.
tert-Butyl (2-(4-bromophenoxy)ethyl)carbamate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
tert-Butyl (2-(4-chlorophenoxy)ethyl)carbamate: Contains a chlorine atom, offering different chemical properties compared to the iodine-containing compound.
Uniqueness
tert-Butyl (2-(4-iodophenoxy)ethyl)carbamate is unique due to the presence of the iodine atom, which provides distinct reactivity and potential for further chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
IUPAC Name |
tert-butyl N-[2-(4-iodophenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO3/c1-13(2,3)18-12(16)15-8-9-17-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQHDIZBFNMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B3105006.png)

![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)


![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)

![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)
![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)


![2-[1-(aminomethyl)cyclopropyl]acetic Acid](/img/structure/B3105089.png)
![3-Thia-8-azabicyclo[3.2.1]octane](/img/structure/B3105091.png)
![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B3105094.png)
